molecular formula C12H8N2O B1348503 6-Phenoxynicotinonitrile CAS No. 99902-72-4

6-Phenoxynicotinonitrile

Cat. No.: B1348503
CAS No.: 99902-72-4
M. Wt: 196.2 g/mol
InChI Key: FBFTWRLLJHLPNJ-UHFFFAOYSA-N
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Description

6-Phenoxynicotinonitrile is an organic compound with the molecular formula C12H8N2O It consists of a nicotinonitrile core substituted with a phenoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxynicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with phenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group. The general reaction scheme is as follows:

6-Chloronicotinonitrile+PhenolBase, RefluxThis compound+HCl\text{6-Chloronicotinonitrile} + \text{Phenol} \xrightarrow{\text{Base, Reflux}} \text{this compound} + \text{HCl} 6-Chloronicotinonitrile+PhenolBase, Reflux​this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Strong bases or nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Phenoxy-substituted nicotinic acids or their derivatives.

    Reduction: 6-Phenoxynicotinamines.

    Substitution: Various phenoxy-substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenoxynicotinonitrile is largely dependent on its interaction with biological targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

    Nicotinonitrile: A simpler analog without the phenoxy substitution.

    6-Chloronicotinonitrile: The precursor used in the synthesis of 6-Phenoxynicotinonitrile.

    Phenoxypyridine derivatives: Compounds with similar structural motifs but different substitution patterns.

Uniqueness: this compound stands out due to the presence of both the nitrile and phenoxy groups, which confer unique chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various functionalized compounds.

Properties

IUPAC Name

6-phenoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFTWRLLJHLPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30244314
Record name 3-Pyridinecarbonitrile, 6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30244314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-72-4
Record name 3-Pyridinecarbonitrile, 6-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30244314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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